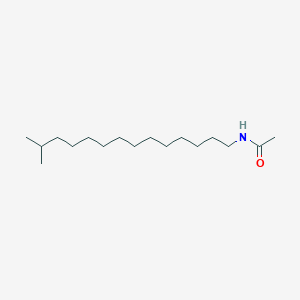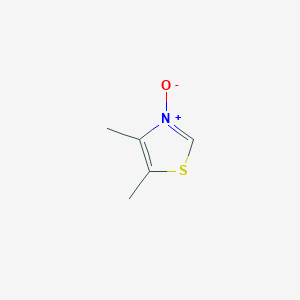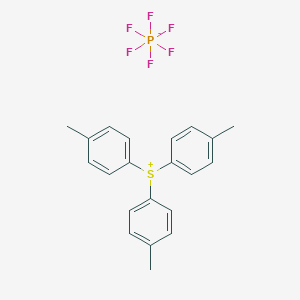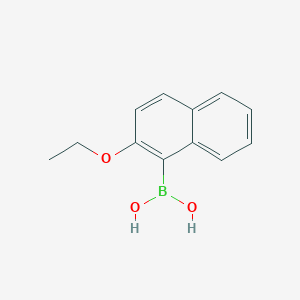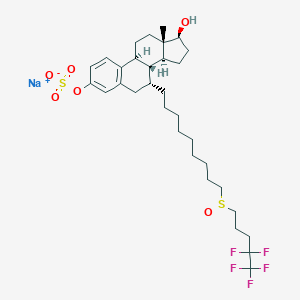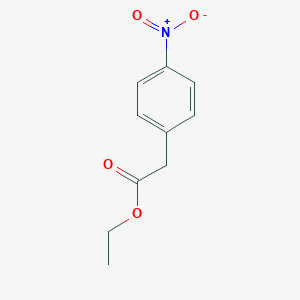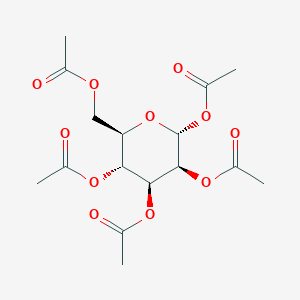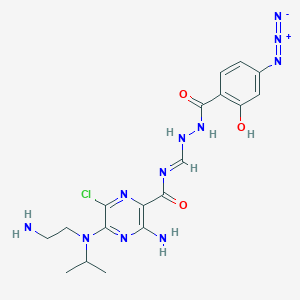
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of amiloride, a potassium-sparing diuretic that is commonly used to treat hypertension and congestive heart failure. This derivative has been synthesized to study its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
The compound has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been shown to inhibit the activity of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. This inhibition has been studied in the context of cancer research, as NHE1 is overexpressed in many cancer cells and contributes to their survival and growth. The compound has also been used in the study of the renin-angiotensin-aldosterone system (RAAS), which is involved in the regulation of blood pressure and fluid balance.
Wirkmechanismus
The mechanism of action of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the inhibition of NHE1 activity. NHE1 is a membrane protein that exchanges extracellular Na+ for intracellular H+ and plays a crucial role in the regulation of intracellular pH and cell volume. The compound binds to the extracellular domain of NHE1 and blocks its activity, leading to a decrease in intracellular pH and cell volume.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Inhibition of NHE1 activity by the compound results in a decrease in intracellular pH and cell volume, which can lead to cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, the compound has been shown to decrease blood pressure by inhibiting the RAAS.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its specificity for NHE1 and its ability to inhibit cell migration and invasion. However, its limitations include its potential toxicity and the need for further research to determine its optimal concentration for specific experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide). These include further investigation of its potential applications in cancer research, the development of more potent derivatives, and the study of its effects on other ion channels, transporters, and receptors. Additionally, the compound could be used in the development of new drugs for the treatment of hypertension and congestive heart failure.
Conclusion:
In conclusion, 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has significant potential for scientific research. Its specificity for NHE1 and its ability to inhibit cell migration and invasion make it a valuable tool for the study of cancer and other diseases. Further research is needed to determine its optimal concentration for specific experiments and to explore its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the reaction of amiloride with 4''-azidosalicylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature. The reaction produces the amide bond between the two compounds, resulting in the formation of the derivative.
Eigenschaften
CAS-Nummer |
144176-48-7 |
|---|---|
Produktname |
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Molekularformel |
C18H22ClN11O3 |
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33) |
InChI-Schlüssel |
PSGDLBVKPATNTL-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Kanonische SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Synonyme |
5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



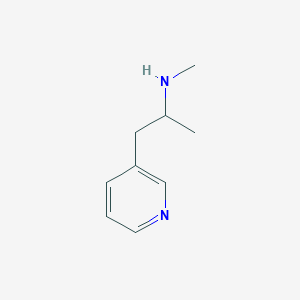
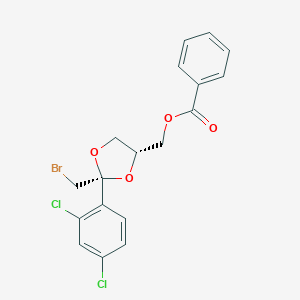
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
